p-Chlorobenzaldehyde dimethylhydrazone
Description
p-Chlorobenzaldehyde dimethylhydrazone (CAS 3101-04-0) is a hydrazone derivative synthesized via condensation of p-chlorobenzaldehyde with dimethylhydrazine. Hydrazones are characterized by the presence of the R₁R₂C=NNR₃R₄ moiety, where the substituents influence their physicochemical and biological properties. This compound is primarily utilized in organic synthesis as a protective group for carbonyl functionalities, enabling controlled reactivity during multi-step reactions .
Physicochemical Properties (inferred from structural analogs):
- logPoct/wat: ~4.4 (indicative of moderate lipophilicity, similar to phenylhydrazone derivatives) .
- Melting Point: Not explicitly reported for the dimethylhydrazone, but related hydrazones (e.g., p-chlorobenzaldehyde phenylhydrazone) exhibit melting points around 109°C .
- Thermal Stability: High, as suggested by decomposition temperatures of analogous hydrazones .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methylideneamino]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-12(2)11-7-8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRGEPOIPOSDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264790 | |
| Record name | 4-Chlorobenzaldehyde 2,2-dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22699-29-2 | |
| Record name | 4-Chlorobenzaldehyde 2,2-dimethylhydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22699-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzaldehyde 2,2-dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis
The laboratory-scale preparation of p-chlorobenzaldehyde dimethylhydrazone follows a straightforward condensation reaction. Equimolar quantities of p-chlorobenzaldehyde and dimethylhydrazine are combined in a polar aprotic solvent, such as ethanol or methanol, under reflux conditions (60–80°C) for 4–6 hours. The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to form the hydrazone.
Key Parameters:
- Solvent Selection: Ethanol is preferred for its balance of polarity and boiling point, facilitating both reactant solubility and efficient reflux.
- Stoichiometry: A 1:1 molar ratio ensures minimal residual reactants, though a slight excess of dimethylhydrazine (1.1 equivalents) may improve yield.
- Temperature Control: Maintaining temperatures below 80°C prevents decomposition of the hydrazone product.
Industrial Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance mass transfer and reduce reaction times. For example, a tubular reactor system operating at 100°C with a residence time of 30 minutes achieves conversions exceeding 90%. Catalytic additives, such as acidic ion-exchange resins, further accelerate the reaction kinetics.
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Temperature | 60–80°C | 80–100°C |
| Catalyst | None | Acidic Resins |
| Yield | 70–85% | 88–92% |
| Scalability | Low | High |
Optimization of Reaction Parameters
Solvent Effects
The choice of solvent critically impacts reaction efficiency. Polar solvents like methanol enhance reactant solubility but may necessitate higher temperatures for dehydration. Non-polar solvents (e.g., toluene) require azeotropic distillation to remove water, shifting the equilibrium toward product formation.
Catalytic Enhancements
The addition of Brønsted acids (e.g., HCl, p-toluenesulfonic acid) at 0.5–1.0 mol% concentration reduces reaction times by protonating the carbonyl oxygen, increasing electrophilicity. Heterogeneous catalysts, such as silica-supported sulfonic acids, enable easy separation and reuse, aligning with green chemistry principles.
Analytical Characterization Techniques
Post-synthesis purification involves recrystallization from ethanol-water mixtures, yielding crystalline product with >98% purity (verified via HPLC). Spectroscopic methods confirm structure:
- IR Spectroscopy: Absorption at 1640 cm⁻¹ (C=N stretch).
- ¹H NMR (CDCl₃): δ 8.25 (s, 1H, CH=N), 7.45–7.30 (m, 4H, aromatic).
Chemical Reactions Analysis
Types of Reactions
p-Chlorobenzaldehyde dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-chlorobenzoic acid.
Reduction: It can be reduced to form p-chlorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
- p-Chlorobenzoic acid p-Chlorobenzyl alcohol
Substitution: Various substituted hydrazones and other derivatives
Scientific Research Applications
p-Chlorobenzaldehyde dimethylhydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-chlorobenzaldehyde dimethylhydrazone involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can disrupt normal enzyme function and lead to various biochemical effects. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
p-Chlorobenzaldehyde Phenylhydrazone
Diethyl Methylformylphosphonate Dimethylhydrazone
- Synthesis : Derived from phosphonate reagents, used for aldehyde homologation in polyketide synthesis .
- Reactivity : The dimethylhydrazone group is selectively removed under acidic biphasic conditions (1 M HCl/petroleum ether), enabling controlled deprotection .
- Applications : Critical in two-carbon chain elongation strategies, unlike p-chlorobenzaldehyde dimethylhydrazone, which lacks direct phosphonate functionality.
3-Chlorobenzaldehyde and 4-Chlorobenzaldehyde Derivatives
- Structural Impact: Substitution position (para vs. meta) alters electronic and steric profiles.
- Synthetic Versatility : Both isomers serve as precursors for heterocyclic compounds (e.g., pyrazoles, thiadiazoles) via microwave-assisted or solvent-free methods .
Comparative Data Tables
Table 1: Toxicity and Bioactivity Comparison
Research Findings and Implications
- Structural Influence : The dimethylhydrazone group enhances stability and deprotection control in synthetic workflows, whereas phenylhydrazones prioritize bioactivity .
- Chlorine Substitution : Para-substitution in benzaldehyde derivatives optimizes electronic effects for reactivity in heterocycle formation .
- Green Chemistry : Solvent-free methods for imine synthesis align with sustainable chemistry trends, reducing waste and energy use .
Q & A
Q. What are the standard synthetic methodologies for preparing p-chlorobenzaldehyde dimethylhydrazone?
p-Chlorobenzaldehyde dimethylhydrazone is synthesized via a condensation reaction between p-chlorobenzaldehyde and dimethylhydrazine. The reaction typically occurs in polar solvents (e.g., ethanol or methanol) under reflux conditions. Stoichiometric ratios, solvent selection, and temperature control are critical for optimizing yield. Characterization via GC-MS or NMR is recommended to confirm purity .
Q. How can researchers safely handle this compound in laboratory settings?
Safety protocols include using personal protective equipment (PPE: gloves, lab coat, goggles), working in a fume hood, and avoiding inhalation of dust/aerosols. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency measures (e.g., eye wash stations) must be accessible, as outlined in safety data sheets for structurally related aldehydes .
Q. What analytical techniques are suitable for characterizing this compound?
Gas chromatography (GC) with flame ionization or mass spectrometry (GC-MS) is effective for purity assessment. Nuclear magnetic resonance (NMR: H, C) provides structural confirmation. For quantification, internal standards like o-chlorobenzaldehyde can improve accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Optimization strategies include:
- Catalyst use : Copper acetate in catalytic amounts to accelerate condensation .
- Solvent-free synthesis : Leveraging pressure reduction techniques to minimize side reactions and improve atom economy .
- Stoichiometry : Maintaining a 1:1.2 molar ratio (aldehyde to dimethylhydrazine) to ensure complete conversion .
Q. What are the common byproducts or impurities formed during synthesis, and how are they identified?
Byproducts may include unreacted p-chlorobenzaldehyde or over-oxidized derivatives (e.g., p-chlorobenzoic acid). GC-MS and HPLC are critical for detecting these impurities. For example, thermal decomposition during GC analysis can generate p-chlorobenzaldehyde, necessitating low-temperature protocols .
Q. How does the electronic nature of the p-chloro substituent influence the reactivity of the hydrazone product?
The electron-withdrawing chloro group stabilizes the aldehyde via resonance, increasing electrophilicity and accelerating hydrazone formation. This effect is evident in faster reaction kinetics compared to non-halogenated benzaldehyde derivatives. Computational studies (e.g., DFT) can further elucidate electronic interactions .
Q. What are the challenges in scaling up this compound synthesis for industrial research?
Key challenges include:
- Solvent recovery : Ethanol/methanol reflux requires efficient distillation systems.
- Exothermic control : Automated temperature regulation prevents runaway reactions.
- Waste management : Neutralization of acidic byproducts (e.g., HCl) is essential .
Methodological Guidance
Q. How can researchers mitigate thermal decomposition during GC analysis of this compound?
Use low injection port temperatures (150–200°C) and short column residence times. Derivatization (e.g., silylation) may stabilize the compound. Validate results with alternative methods like HPLC-DAD .
Q. What steps ensure reproducibility in solvent-free synthesis protocols?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
